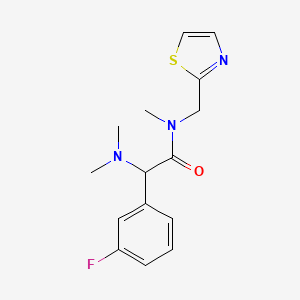

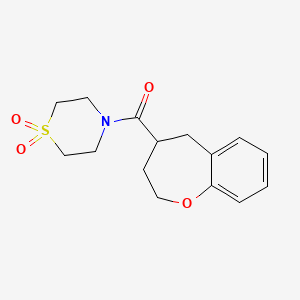

![molecular formula C17H16N4O2S B5653062 ethyl {[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5653062.png)

ethyl {[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to ethyl {[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate involves complex reactions starting from pyridine and triazole precursors. Compounds like ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate have been synthesized through reactions involving amino derivatives and malonate under reflux conditions, which could be analogous to the synthesis routes for the compound (Farghaly & Gomha, 2011).

Molecular Structure Analysis

Structural analysis of similar compounds, such as ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, has been carried out using X-ray crystallography, revealing non-planar molecular conformations stabilized by intra- and intermolecular hydrogen bonds (DyaveGowda et al., 2002). These findings provide insights into the possible three-dimensional structure of this compound.

Chemical Reactions and Properties

Compounds with similar structural features, such as 1,2,4-triazole derivatives, exhibit a range of chemical reactions, including cyclization and substitution reactions, which could be relevant for the chemical behavior of this compound. For instance, the reaction of 4-phenyl-3-(pyridin-3-yl)-1,2,4-triazoline-5-thione with ethylene chlorohydrine leads to various 1,2,4-triazoline-5-thione derivatives, indicating the reactive nature of the triazole ring towards alkylating agents (Pitucha et al., 2004).

Physical Properties Analysis

The physical properties of heterocyclic compounds like this compound are significantly influenced by their molecular structure. Compounds such as ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate have been studied, revealing details about their crystalline structure and hydrogen bonding patterns, which can affect melting points, solubility, and other physical properties (Karczmarzyk et al., 2012).

Chemical Properties Analysis

The chemical properties of such compounds are often characterized by their reactivity towards various chemical reagents. For example, studies on ethyl (tributylstannyl)acetate show chemoselective additions to acylpyridinium salts, leading to dihydropyridines. This suggests that the this compound could also exhibit specific reactivity patterns based on the functional groups present in its structure (Dhar & Gluchowski, 1994).

Mecanismo De Acción

Target of Action

The primary target of ethyl {[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate is alpha-synuclein (α-syn) . Alpha-synuclein is an intrinsically disordered protein found in the presynaptic terminal of neurons . In pathological conditions, it forms amyloid aggregates that lead to neurotoxicity and neurodegeneration .

Mode of Action

This compound interacts with alpha-synuclein to inhibit its aggregation . This compound has been shown to slightly reduce the α-syn aggregation .

Biochemical Pathways

The aggregation of alpha-synuclein into amyloid fibrils leads to the formation of neuronal pathological inclusions, both in the neuron soma and in axons . This process causes cytotoxicity through different mechanisms such as increased lipid membrane permeabilization, mitochondrial damage, and oxidative stress . The misfolded extracellular α-syn also establishes a prion-like mechanism of propagation from neurons to glial cells .

Result of Action

The compound has displayed the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia, a symptom of Parkinson’s disease . It also affects the levels of Parkinson’s disease markers after the administration of the same neurotoxin .

Análisis Bioquímico

Biochemical Properties

The compound ethyl {[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been shown to interact with α-syn, a protein that is involved in the pathogenesis of Parkinson’s disease . The nature of this interaction involves the prevention of the fibrillization process of α-syn, which leads to the formation of amyloid aggregates . These aggregates are a common pathological hallmark in Parkinson’s disease patients .

Cellular Effects

In terms of cellular effects, this compound has been shown to prevent neurodegeneration caused by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine (MPTP) .

Molecular Mechanism

It is known that the compound can prevent the fibrillization of α-syn, suggesting that it may interact with this protein at the molecular level . This could involve binding interactions with α-syn, inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

The compound has been shown to prevent the neurodegeneration caused by MPTP, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. The compound has been shown to prevent neurodegeneration caused by MPTP, suggesting that it may have a dose-dependent effect .

Metabolic Pathways

Given its interaction with α-syn, it is possible that it may be involved in pathways related to protein aggregation and neurodegeneration .

Transport and Distribution

Given its interaction with α-syn, it is possible that it may be transported to areas of the cell where this protein is present .

Subcellular Localization

Given its interaction with α-syn, it is possible that it may be localized to areas of the cell where this protein is present .

Propiedades

IUPAC Name |

ethyl 2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-2-23-15(22)12-24-17-20-19-16(13-8-10-18-11-9-13)21(17)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVPLIUTRRNSOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

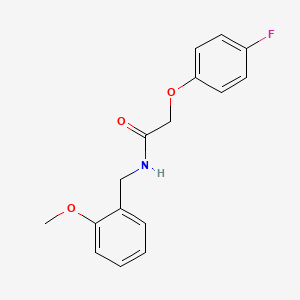

![5-(dimethylamino)-2-{2-[4-(3-methylphenoxy)piperidin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5652988.png)

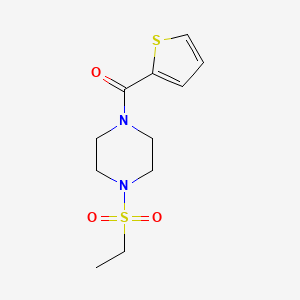

![9-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5653006.png)

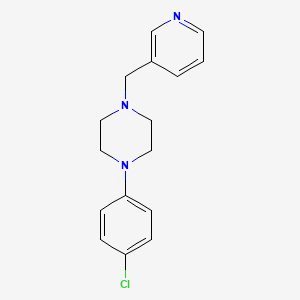

![5-(dimethylamino)-2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyridazin-3(2H)-one](/img/structure/B5653009.png)

![4-({4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5653016.png)

![1-(1,3-benzodioxol-5-ylcarbonyl)-3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5653018.png)

![2-(pyridin-3-ylmethyl)-9-(4,4,4-trifluorobutanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5653024.png)

![5,6-dimethoxy-2-[2-(3-methoxypiperidin-1-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5653042.png)

![N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycine](/img/structure/B5653048.png)